Kinase Selectivity Inversion: PDGFR Potency Exceeds ABL Potency by 20-Fold, Reversing the Imatinib Selectivity Paradigm
The target compound (CAS 152459-96-6) exhibits a reversed kinase selectivity hierarchy compared to the parent drug imatinib. In biochemical inhibition assays curated in BindingDB, the compound inhibits PDGFR with an IC50 of 10 nM versus ABL1 with an IC50 of 200 nM, yielding a PDGFR:ABL selectivity ratio of 20:1 in favor of PDGFR. [1] In contrast, the reference compound imatinib inhibits PDGFR-α with an IC50 of 2.5 nM and BCR-ABL (wild-type, Ba/F3 cellular proliferation) with an IC50 of 260 nM, representing a PDGFR:ABL ratio of approximately 104:1, but driven by sub-nanomolar PDGFR potency rather than weakened ABL activity. [2] Furthermore, the des-piperazinyl compound shows negligible off-target activity against c-Src (>100,000 nM) and EGFR (>100,000 nM), providing a cleaner selectivity window than dasatinib, which inhibits Src family kinases at sub-nanomolar concentrations. [1] [3] This selectivity inversion is mechanistically attributable to the loss of the N-methylpiperazine moiety, which in imatinib engages a critical hydrogen-bonding network within the ABL ATP-binding pocket and contributes to the Type II (DFG-out) binding conformation. [4]
| Evidence Dimension | Kinase inhibition selectivity: PDGFR IC50 vs ABL IC50 |
|---|---|
| Target Compound Data | PDGFR IC50 = 10 nM; ABL1 IC50 = 200 nM; c-Src IC50 >100,000 nM; EGFR IC50 >100,000 nM (biochemical assay, BindingDB/ChEMBL) |
| Comparator Or Baseline | Imatinib: PDGFR-α IC50 = 2.5 nM; BCR-ABL WT Ba/F3 IC50 = 260 nM (O'Hare et al., AACR). Dasatinib: BCR-ABL WT Ba/F3 IC50 = 0.8 nM; inhibits Src family at sub-nM. [2] [3] |
| Quantified Difference | PDGFR:ABL selectivity ratio = 20:1 (target compound) vs ~104:1 (imatinib). Src selectivity: >500-fold cleaner than dasatinib. |
| Conditions | Biochemical kinase inhibition assays; BindingDB data curated from ChEMBL. Comparator data from Ba/F3 cellular proliferation assays (O'Hare et al., Cancer Res 2005). |
Why This Matters
For researchers requiring a PDGFR-biased kinase probe with minimal Src-family off-target activity, this compound offers a selectivity window unavailable with either imatinib (too promiscuous at PDGFR) or dasatinib (potent Src inhibition); procurement of the correctly characterized CAS 152459-96-6 standard—rather than generic imatinib—is essential for reproducible target engagement studies.
- [1] BindingDB Entry BDBM50175491: 4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (CHEMBL20867). IC50 data: PDGFR 10 nM; ABL1 200 nM; c-Src >100,000 nM; EGFR >100,000 nM. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50175491 View Source
- [2] O'Hare T et al. Table 2: IC50 values for inhibition of cell proliferation of marketed TKIs and novel small molecule BCR-ABL1 inhibitors. Imatinib WT Ba/F3 IC50 = 260 nM; Nilotinib = 13 nM; Dasatinib = 0.8 nM. Values in nmol/L. Available at: https://aacrjournals.org/view-large/8905339 View Source
- [3] PMC Table 1: Kinase selectivity profile. Dasatinib off-targets include SRC, YES, FYN, LYN, HCK, LCK, FGR, BLK, FRK, CSK, BTK, TEC, BMX, TXK. Imatinib PDGFR-α IC50 = 2.5 nM. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC6071404/table/Tab1/ View Source
- [4] Nagar B et al. Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571). Cancer Res. 2002;62(15):4236-43. PMID: 12154025. Demonstrates imatinib captures a specific inactive DFG-out conformation of the Abl activation loop. View Source
